molecular formula C16H11N3O3S B3008422 2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione CAS No. 955189-48-7

2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B3008422
CAS No.: 955189-48-7
M. Wt: 325.34
InChI Key: BZXRYGLEBGWFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C16H11N3O3S and its molecular weight is 325.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are the dopamine receptor D2 and acetylcholinesterase (AChE) . These receptors play crucial roles in the nervous system. The dopamine receptor D2 is involved in motor control, reward, and reinforcement, while AChE is a key enzyme involved in the termination of nerve transmission at cholinergic synapses .

Mode of Action

This compound interacts with its targets by binding to their allosteric sites . In the case of the dopamine receptor D2, it modulates the receptor’s activity, potentially influencing motor control and reward mechanisms . For AChE, the compound acts as an inhibitor, preventing the enzyme from hydrolyzing the neurotransmitter acetylcholine (ACh), thus prolonging the action of ACh at cholinergic synapses .

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 and AChE affects several biochemical pathways. By modulating the activity of the dopamine receptor D2, it can influence the dopaminergic pathways involved in motor control and reward . By inhibiting AChE, it affects the cholinergic pathway, leading to an increase in the levels of ACh, a neurotransmitter associated with memory and learning .

Pharmacokinetics

The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), have been predicted in silico . .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets. By modulating the dopamine receptor D2, it could potentially influence behaviors associated with this receptor, such as motor control and reward . By inhibiting AChE, it could potentially enhance cognitive function by increasing the levels of ACh .

Properties

IUPAC Name

2-[2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-15-10-4-1-2-5-11(10)16(21)19(15)8-7-13-17-14(18-22-13)12-6-3-9-23-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXRYGLEBGWFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.